molecular formula C9H11ClN4O B2672335 2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 155087-33-5

2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B2672335
CAS No.: 155087-33-5
M. Wt: 226.66
InChI Key: JGCLUZSQORFOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with amino, chloro, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with pyrrolidine. This reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, and in a solvent like ethanol or methanol . The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). The product is then isolated by filtration and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alkoxides

    Solvents: Ethanol, methanol

    Bases: Sodium hydroxide

Major Products Formed

    Amination products: Substitution of the chloro group with an amine

    Condensation products: Formation of imines or hydrazones from the aldehyde group

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with nucleic acid-related enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pyrrolidinyl group, which can impart specific steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with tailored biological or material properties .

Properties

IUPAC Name

2-amino-4-chloro-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O/c10-7-6(5-15)8(13-9(11)12-7)14-3-1-2-4-14/h5H,1-4H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCLUZSQORFOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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